5-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
3-(5-Chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a triazole ring, a chlorinated methoxyphenyl group, and a trifluoromethyl-substituted phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate hydrazine derivatives with isothiocyanates under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like triethylamine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazole ring to its dihydro or tetrahydro forms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione has been explored for its applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: Known for their applications in medicinal chemistry and materials science.
Triazole derivatives: Widely studied for their diverse biological activities and chemical reactivity.
Chlorinated aromatic compounds: Commonly used in pharmaceuticals and agrochemicals.
Uniqueness
3-(5-Chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-1,2,4-triazole-5-thione stands out due to its unique combination of structural features, which confer distinct chemical properties and potential applications. The presence of both a triazole ring and trifluoromethyl group enhances its reactivity and versatility in various scientific and industrial contexts.
Properties
Molecular Formula |
C16H11ClF3N3OS |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H11ClF3N3OS/c1-24-13-6-5-10(17)8-12(13)14-21-22-15(25)23(14)11-4-2-3-9(7-11)16(18,19)20/h2-8H,1H3,(H,22,25) |
InChI Key |
KPWOGMDFXLJTAH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NNC(=S)N2C3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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